Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate
Overview
Description
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a nitro group, and an ethoxy-oxoethyl group attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential against multidrug resistance in cancer treatment .
Mode of Action
It’s worth noting that similar compounds have been shown to mitigate drug resistance and synergize with a variety of cancer therapies .
Result of Action
Similar compounds have been shown to selectively kill drug-resistant cells over parent cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate typically involves the esterification of 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid. One common method involves the reaction of 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid+ethanolsulfuric acidEthyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using aqueous sodium hydroxide.
Substitution: The ethoxy-oxoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) solution.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Reduction: Ethyl 4-(2-ethoxy-2-oxoethyl)-3-aminobenzoate.
Hydrolysis: 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoic acid and ethanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its structural features.
Material Science: It can be used in the preparation of functional materials with specific properties.
Comparison with Similar Compounds
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate can be compared with similar compounds, such as:
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-(2-ethoxy-2-oxoethyl)-benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-methylbenzoate: Contains a methyl group instead of a nitro group, affecting its chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-3-19-12(15)8-9-5-6-10(13(16)20-4-2)7-11(9)14(17)18/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKACZIGOSXQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696131 | |
Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
891782-57-3 | |
Record name | Ethyl 4-(2-ethoxy-2-oxoethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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